4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide
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Overview
Description
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a quinoline ring system, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 3,4-Dihydroquinoline: The initial step involves the synthesis of 3,4-dihydroquinoline through the reduction of quinoline using a suitable reducing agent such as sodium borohydride.
Sulfonylation: The 3,4-dihydroquinoline is then subjected to sulfonylation using a sulfonyl chloride derivative, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Coupling with Benzamide: The sulfonylated intermediate is then coupled with N-phenylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Sulfonamide derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, including enzymes and receptors.
Materials Science: It has been investigated for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound has been used as a tool in biological studies to probe the function of specific proteins and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the quinoline ring system can intercalate with DNA or interact with other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-Dihydroisoquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide: Similar structure with an isoquinoline ring instead of a quinoline ring.
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)aniline: Similar structure but with an aniline moiety instead of a benzamide moiety.
Uniqueness
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide is unique due to the combination of its quinoline ring system, sulfonyl group, and benzamide moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(23-19-9-2-1-3-10-19)18-12-14-20(15-13-18)28(26,27)24-16-6-8-17-7-4-5-11-21(17)24/h1-5,7,9-15H,6,8,16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGPCFSSFMSURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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